

Total Synthesis of Ambruticin S and its Analogs: Application Notes and Protocols

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Compound of Interest

Compound Name:	Ambruticin
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Introduction

Ambruticin S is a potent antifungal agent first isolated from the myxobacterium *Sorangium cellulosum*.^{[1][2]} Its unique and complex molecular architecture, featuring a tetrahydropyran ring, a dihydropyran ring, and a rare divinylcyclopropane core, has made it a compelling target for total synthesis.^[3] The promising biological activity of **ambruticin** S and its analogs, which function by interfering with fungal osmoregulation, has spurred significant interest in the development of synthetic routes to access these molecules and their derivatives for further biological evaluation.^{[1][2]} This document provides a detailed overview of the total synthesis of **Ambruticin** S and its analogs, including key synthetic strategies, experimental protocols for crucial reactions, and a summary of their biological activities.

Retrosynthetic Analysis and Synthetic Strategies

The total synthesis of **Ambruticin** S has been accomplished by several research groups, each employing a unique, convergent strategy. These approaches generally involve the synthesis of three key fragments: the tetrahydropyran A-ring, the central cyclopropane B-ring, and the dihydropyran C-ring, followed by their sequential coupling.

A representative retrosynthetic analysis is depicted below, highlighting the disconnection of the molecule into key synthetic intermediates.



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Caption: A generalized retrosynthetic analysis of **Ambruticin S**.

The various reported total syntheses differ in their approaches to the stereoselective construction of these fragments and the choice of coupling reactions. Key strategies employed include:

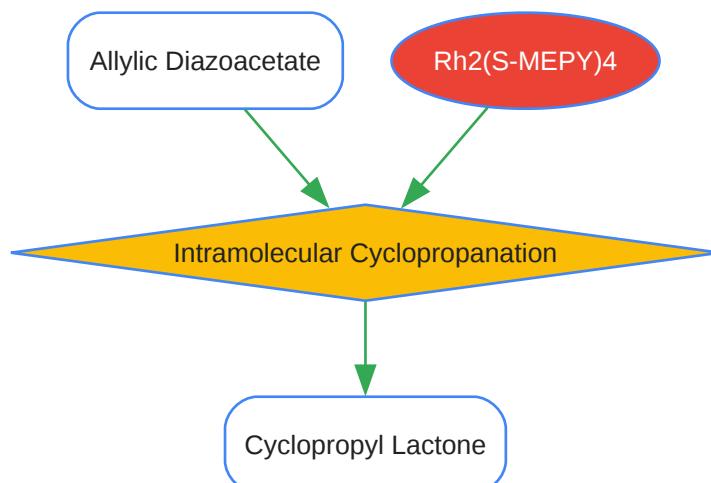
- Jacobsen's Synthesis: Features a catalytic enantioselective cyclopropanation for the B-ring and a ring-closing metathesis (RCM) for the C-ring.[4]
- Hanessian's Synthesis: Utilizes a chiron-based approach starting from readily available carbohydrates and employs a highly diastereoselective asymmetric cyclopropanation.[5][6]
- Martin's Synthesis: A convergent approach assembling three main fragments, also relying on Julia coupling reactions.
- Taylor's Synthesis of **Ambruticin J**: A triply-convergent route featuring a Suzuki-Miyaura cross-coupling and a Julia-Kocienski olefination.[2]

Key Experimental Protocols

The following are detailed protocols for key reactions frequently employed in the total synthesis of **Ambruticin S** and its analogs.

Catalytic Enantioselective Cyclopropanation (Jacobsen's approach)

This reaction is crucial for establishing the stereochemistry of the cyclopropane B-ring.



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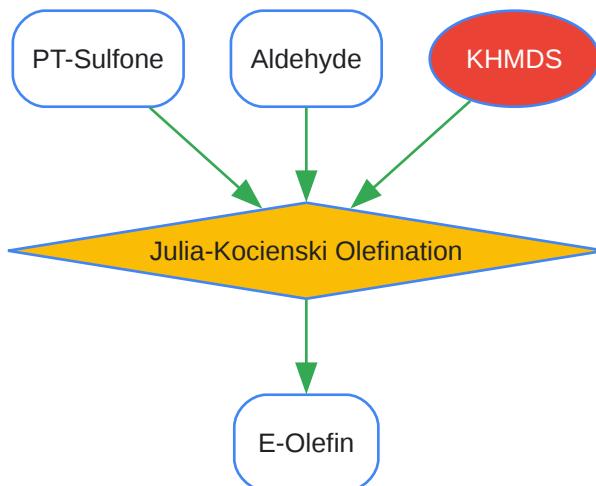
Caption: Workflow for enantioselective cyclopropanation.

Protocol:

- To a solution of the allylic diazoacetate in a suitable solvent (e.g., dichloromethane) at 0 °C, add the chiral rhodium catalyst (e.g., Rh2(S-MEPY)4) in one portion.
- Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropyl lactone.^[4]

Julia-Kocienski Olefination

This reaction is a reliable method for the stereoselective formation of E-olefins and is commonly used to couple the key fragments.^{[2][7]}



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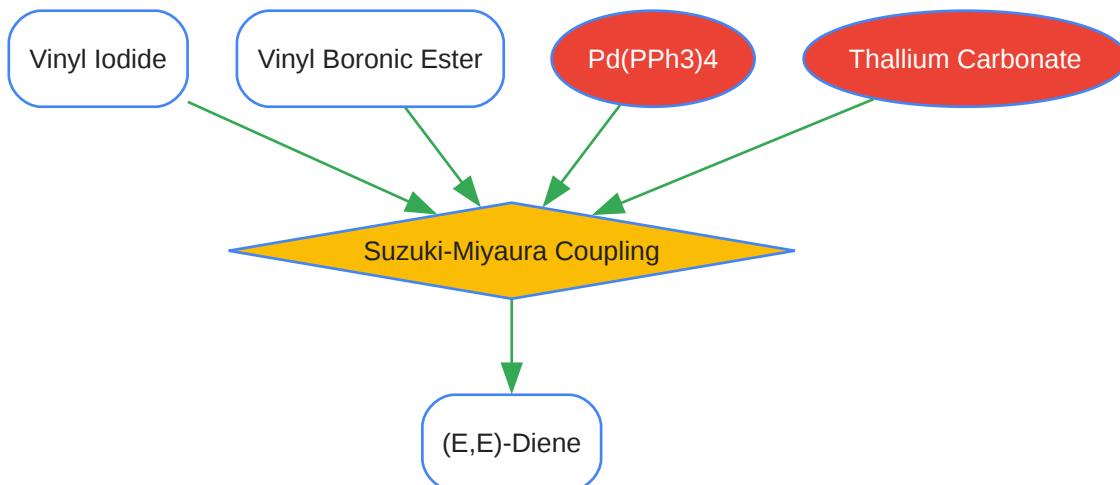
Caption: Workflow for the Julia-Kocienski olefination.

Protocol:

- Dissolve the PT-sulfone in anhydrous DME and cool the solution to -78 °C under an inert atmosphere.
- Add a solution of potassium hexamethyldisilazide (KHMDS) in DME dropwise.
- Stir the resulting solution for 30 minutes at -78 °C.
- Add a solution of the aldehyde in DME dropwise.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
- Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
- Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.^[7]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is another powerful tool for connecting the fragments of **Ambruticin S** and its analogs.[2][8]



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Caption: Workflow for the Suzuki-Miyaura cross-coupling.

Protocol:

- To a solution of the vinyl iodide and vinyl boronic ester in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., thallium carbonate).
- Degas the reaction mixture and heat it to reflux under an inert atmosphere.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify by flash column chromatography to yield the desired coupled product.[2][8]

Quantitative Data

The following tables summarize the yields of key synthetic steps from representative total syntheses and the *in vitro* antifungal activity of **Ambruticin S** and its analogs.

Table 1: Summary of Yields in Total Synthesis of Ambruticin S

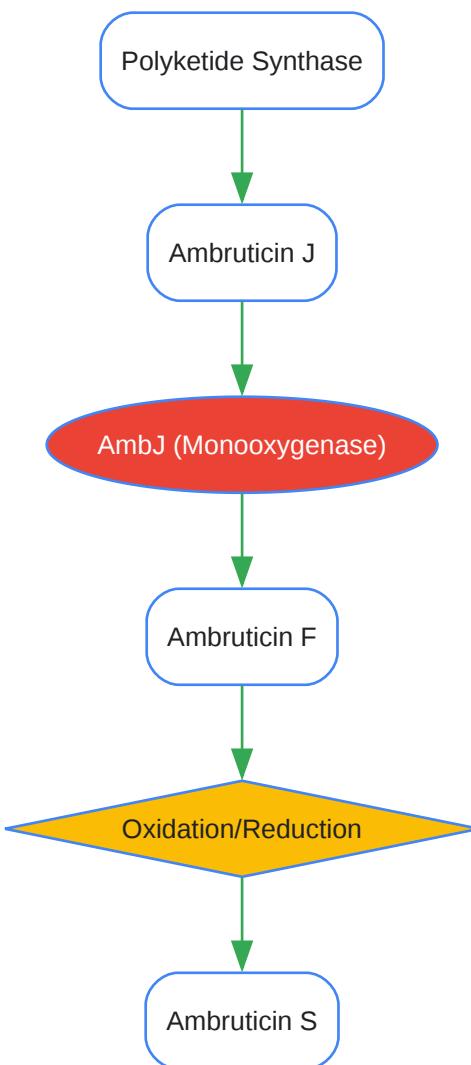
Research Group	Longest Linear Sequence (Steps)	Overall Yield (%)	Reference
Jacobsen	13	9.2	[4]
Hanessian	17	5.0	[5]

Table 2: In Vitro Antifungal Activity of Ambruticin S and Analogs (MIC in μ g/mL)

Compound	Coccidioides immitis	Coccidioides posadasii	Reference
Ambruticin S	4.0	4.0	[1]
KOSN-2079	0.25	0.25	[1]
KOSN-2089	0.5	0.5	[1]
Fluconazole	16.0	16.0	[1]
Amphotericin B	1.0	1.0	[1]

Biosynthesis of Ambruticins

The biosynthesis of **ambruticins** involves a polyketide synthase (PKS) pathway. A key late-stage intermediate is **Ambruticin J**, which is converted to other analogs through enzymatic transformations. Understanding this pathway can provide insights for the chemoenzymatic synthesis of novel analogs.



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Caption: Proposed biosynthetic pathway of **Ambruticin S** from **Ambruticin J**.

Conclusion

The total synthesis of **Ambruticin S** and its analogs has been a significant achievement in natural product synthesis, showcasing the power of modern synthetic methodologies. The convergent strategies developed by various research groups provide flexible access to these complex molecules, enabling the synthesis of analogs with potentially improved therapeutic properties. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in exploring this important class of antifungal agents.

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